(1,4-oxathian-2-yl)methanol
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Overview
Description
(1,4-Oxathian-2-yl)methanol is a chemical compound with the molecular formula C5H10O2S. It is characterized by a unique structure that includes a six-membered ring containing both oxygen and sulfur atoms, with a hydroxymethyl group attached to the second carbon of the ring. This compound has garnered attention in various fields of research due to its potential biological activity and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-oxathian-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-(allylsulfanyl)ethanol with tellurium tetrachloride in boiling chloroform. This reaction yields trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane, which can then be reduced using sodium tetrahydridoborate in aqueous tetrahydrofuran to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes these methods feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: (1,4-Oxathian-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium tetrahydridoborate or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Its unique structure makes it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4-oxathian-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The presence of both oxygen and sulfur in the ring structure may also contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1,4-Oxathiane: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1,4-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur, leading to different chemical properties.
Tetrahydrothiophene: Contains only sulfur in the ring, resulting in different reactivity and applications.
Uniqueness: (1,4-Oxathian-2-yl)methanol is unique due to the presence of both oxygen and sulfur in its ring structure, along with the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1866919-12-1 |
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Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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